molecular formula C6H11NO B6152863 {5-azaspiro[2.3]hexan-1-yl}methanol CAS No. 1781738-31-5

{5-azaspiro[2.3]hexan-1-yl}methanol

Cat. No.: B6152863
CAS No.: 1781738-31-5
M. Wt: 113.2
InChI Key:
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Description

{5-Azaspiro[2.3]hexan-1-yl}methanol is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.15 g/mol It is a spiro compound, which means it contains a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.3]hexan-1-yl}methanol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable aziridine with a carbonyl compound under acidic or basic conditions to form the spirocyclic intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

{5-Azaspiro[2.3]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various spirocyclic amines.

Scientific Research Applications

{5-Azaspiro[2.3]hexan-1-yl}methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {5-Azaspiro[2.3]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: Another spirocyclic compound with different ring sizes.

    Spiro[3.3]heptane: Contains a similar spirocyclic structure but with different substituents.

    Spiro[4.5]decane: A larger spirocyclic compound with more complex ring systems.

Uniqueness

{5-Azaspiro[2.3]hexan-1-yl}methanol is unique due to its specific ring size and the presence of both an azaspiro and a hydroxyl group. This combination of features gives it distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Properties

CAS No.

1781738-31-5

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

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